molecular formula C19H19N5O5S B2367900 methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 1223941-79-4

methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2367900
CAS No.: 1223941-79-4
M. Wt: 429.45
InChI Key: GYDFEIYOYQUWAU-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic compound. It contains a morpholino ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholino ring is part of a larger structure that includes a thiazolo[4,5-d]pyrimidin-6(7H)-yl group and an acetamido group .


Synthesis Analysis

The synthesis of similar morpholine-based heterocycles has been reported in the literature . A series of new morpholinylchalcones was prepared and then used as building blocks for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones via their reaction with 6-aminothiouracil . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring both amine and ether functional groups due to the presence of the morpholino ring . The morpholino ring is part of a larger structure that includes a thiazolo[4,5-d]pyrimidin-6(7H)-yl group and an acetamido group .

Scientific Research Applications

Synthesis and Potential Applications

  • Novel Heterocyclic Compound Synthesis : A study detailed the synthesis of various novel heterocyclic compounds, including thiazolopyrimidines, which exhibited significant anti-inflammatory and analgesic activities. These compounds were shown to inhibit cyclooxygenase enzymes and demonstrated high selectivity towards COX-2 inhibition, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Heterocyclic System Synthesis : Another research effort explored the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in synthesizing heterocyclic systems, including thiazolo[2,3-b]pyrimidine derivatives, showcasing the compound's utility in creating pharmacologically relevant structures (Stanovnik et al., 1990).

  • Antimicrobial Activity : A study on pyrimidine-triazole derivatives synthesized from a morpholino-containing molecule indicated antimicrobial properties against selected bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

  • Antiproliferative Activity : Research on 2-arylideneaminobenzimidazole derivatives, including morpholine and piperazine skeletons, revealed potent in vitro antiproliferative activity against various cancer cell lines, suggesting these compounds as promising candidates for anticancer drug development (Nowicka et al., 2015).

Mechanism of Action

The mechanism of action of morpholino-based compounds generally involves the modification of gene expression . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA), thereby knocking down gene function .

Future Directions

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .

Properties

IUPAC Name

methyl 4-[[2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-28-18(27)12-2-4-13(5-3-12)21-14(25)10-24-11-20-16-15(17(24)26)30-19(22-16)23-6-8-29-9-7-23/h2-5,11H,6-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFEIYOYQUWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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